4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Description
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a methoxy (-OCH₃) group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the benzene ring, with an acetonitrile (-CH₂CN) substituent. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances thermal and chemical stability, while the methoxy group modulates electron density, influencing reactivity in coupling or substitution reactions .
Properties
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-8-3-2-7(4-5-14)9(6-8)10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQKAYWWWFKAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 4-methoxybenzyl cyanide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects. The methoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
¹Estimated based on positional isomer data from .
Key Comparative Insights
Substituent Position and Electronic Effects
- The trifluoromethyl group at C2 in the target compound creates strong electron-withdrawing effects, directing electrophilic substitution to the meta position. In contrast, its positional isomer (C3-CF₃, 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile ) shifts reactivity patterns, favoring ortho/para substitution .
- Chlorine substitution (e.g., 4-Chloro-2-(trifluoromethyl)phenylacetonitrile ) increases lipophilicity, enhancing membrane permeability in bioactive molecules .
Steric and Stability Considerations
- 3,5-Bis(trifluoromethyl)phenylacetonitrile exhibits significant steric hindrance, limiting its utility in bulky reaction environments but improving thermal stability in high-temperature applications .
- The methoxy group in the target compound reduces ring electron deficiency compared to halogenated analogs, enabling milder reaction conditions for nucleophilic additions .
Application-Specific Trends
- Pharmaceuticals : The target compound’s balance of electron-withdrawing (-CF₃) and donating (-OCH₃) groups makes it ideal for synthesizing kinase inhibitors and antidepressants .
- Agrochemicals : Fluorinated analogs like 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile are preferred in pesticide formulations due to resistance to metabolic degradation .
Market and Industrial Relevance
- Fluorinated nitriles, including 3-(trifluoromethyl)phenylacetonitrile , dominate markets with a projected CAGR of 6.5% (2026–2033), driven by demand for stable intermediates in drug discovery .
Research Findings and Limitations
Biological Activity
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile, a compound notable for its trifluoromethyl and methoxy substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C10H8F3NO
- Molecular Weight : 215.17 g/mol
- CAS Number : 46737669
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes linked to disease pathways, particularly in cancer and infectious diseases.
- Receptor Interaction : It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing a significant reduction in bacterial viability at low micromolar concentrations. The structure-activity relationship indicated that the presence of the trifluoromethyl group was crucial for enhancing potency .
-
Anticancer Properties :
- Research has indicated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of pro-apoptotic pathways . The compound's ability to target specific molecular pathways involved in cell cycle regulation was also noted.
- Neuropharmacological Effects :
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how modifications affect biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| Para-position (CF3) | Increases potency for enzyme inhibition significantly. |
| Methoxy Group | Enhances solubility and receptor binding affinity. |
| Methyl Substitution | Can reduce overall potency if not strategically placed. |
These findings suggest that careful modification of substituents can optimize the biological activity of compounds within this chemical class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
